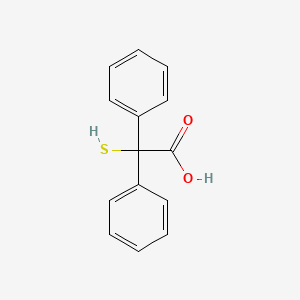

Diphenyl(sulfanyl)acetic acid

Description

Contextualization within Organic Chemistry and Sulfur-Containing Compounds

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are a cornerstone of organic chemistry. nih.gov The sulfur atom, with its ability to exist in various oxidation states and form multiple types of bonds (thiols, thioethers, sulfoxides, sulfones), imparts unique reactivity and functionality to these molecules. nih.gov This versatility has made organosulfur compounds essential reagents in organic synthesis and key components in numerous natural products and pharmaceuticals. googleapis.com

Diphenyl(sulfanyl)acetic acid is specifically a thioether carboxylic acid. The thioether (or sulfide) group (R-S-R') is the sulfur analog of an ether (R-O-R') and is known for its nucleophilic character and the potential for oxidation to sulfoxides and sulfones. google.com The presence of the carboxylic acid group (-COOH) confers acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. The diphenylmethyl group, with its two phenyl rings, contributes to the molecule's lipophilicity and steric bulk, which can significantly influence its physical properties and biological interactions.

Historical Perspectives on Related Chemical Entities

The study of organosulfur compounds dates back to the 19th century, with the discovery and characterization of fundamental classes like thiols (mercaptans) and sulfides. nih.gov Thioacetic acid (CH₃COSH), the simplest sulfur analog of acetic acid, has long been a key reagent in organic synthesis for introducing thiol groups into molecules. longdom.org Its chemistry, particularly the formation of thioacetate (B1230152) esters and their subsequent hydrolysis to thiols, is a well-established synthetic strategy. longdom.org

The development of synthetic methodologies for creating carbon-sulfur bonds has been a continuous area of research. Early methods often involved reactions of thiols with alkyl halides. More contemporary approaches focus on developing more efficient and selective reactions, including the use of various sulfenylating agents. google.com

The non-sulfur analog, diphenylacetic acid, has a more extensively documented history, with preparation methods reported as early as the late 19th and early 20th centuries. orgsyn.org It has served as an important intermediate in the synthesis of various compounds, including pharmaceuticals. google.com The exploration of sulfur-containing analogs of such well-known compounds is a common strategy in medicinal chemistry to modulate biological activity.

Contemporary Significance and Research Trajectories

While specific research dedicated exclusively to this compound is not extensive, the broader class of arylsulfanyl and alkylsulfanyl acetic acid derivatives is of significant interest in medicinal chemistry. These scaffolds are often explored for their potential biological activities. For instance, derivatives of 2-arylsulfanyl-phenyl piperazinyl acetic acids have been investigated as inhibitors of the glycine (B1666218) transporter 1 (GlyT-1), a potential therapeutic target for schizophrenia.

A notable area of research that provides context for the potential significance of this compound is the development of derivatives of its close structural relatives. For example, researchers have designed and synthesized series of 2-[(diphenylmethane)sulfinyl] acetamides and 2-[(diphenylmethyl)thio] acetamides based on the structure-activity relationships of the wakefulness-promoting drug, modafinil. nih.gov Some of these compounds exhibited considerable central stimulatory effects in animal models, with one derivative of 2-[(diphenylmethyl)thio] acetamide (B32628) showing slightly better activity than modafinil. nih.gov This highlights the potential of the diphenylmethylthio acetyl scaffold, of which this compound is the parent carboxylic acid, as a starting point for the discovery of new neurologically active agents.

Furthermore, the "heterocycle-thioacetic acid" motif has been described as a "privileged scaffold" in drug discovery, capable of interacting with multiple biological targets. nih.gov This suggests that combining the this compound core with various heterocyclic systems could be a fruitful avenue for future research in the quest for new therapeutic agents. The ongoing exploration of organosulfur compounds for their anti-inflammatory and other biological activities further underscores the potential for discovering novel applications for molecules like this compound. drughunter.com

Structure

3D Structure

Properties

CAS No. |

4695-15-2 |

|---|---|

Molecular Formula |

C14H12O2S |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2,2-diphenyl-2-sulfanylacetic acid |

InChI |

InChI=1S/C14H12O2S/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16) |

InChI Key |

JQCAMTODVTZCAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations

Retrosynthetic Analysis of the Diphenyl(sulfanyl)acetic Acid Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inub.edu For this compound, two primary disconnections can be envisioned, targeting the key carbon-sulfur (C-S) and carbon-carbon (C-C) bonds that define its structure.

The most logical initial disconnection is at the C-S bond, as this bond is often readily formed through nucleophilic substitution or addition reactions. acs.org This leads to two possible sets of synthons:

Route A: A diphenylmethyl cation synthon and a mercaptoacetate (B1236969) anion synthon.

Route B: A diphenylmethanethiolate anion synthon and a haloacetic acid cation synthon.

A second strategic disconnection can be made at the C-C bond of the acetic acid moiety. This approach, while less common for this specific target, could involve the reaction of a diphenylmethylthiol with a one-carbon electrophile that can be subsequently oxidized to the carboxylic acid.

These retrosynthetic pathways suggest that the synthesis of this compound can be approached by forming the C-S bond as the key step, utilizing readily available diphenylmethane (B89790) and acetic acid derivatives.

Classical Synthetic Routes and Mechanistic Underpinnings

Traditional synthetic methods provide a robust foundation for the preparation of this compound, primarily relying on well-established carbon-sulfur bond formation and carboxylic acid functionalization techniques.

Carbon-Sulfur Bond Formation Strategies

The formation of the C-S bond is the cornerstone of the synthesis of this compound. Several classical methods can be employed, each with its own mechanistic nuances.

One of the most direct approaches involves the S-alkylation of a mercaptoacetate derivative with a diphenylmethyl halide . In this reaction, a salt of mercaptoacetic acid, such as sodium thioglycolate, acts as the sulfur nucleophile, attacking the electrophilic carbon of a diphenylmethyl halide (e.g., diphenylmethyl chloride or bromide). The reaction proceeds via a typical SN2 mechanism, where the nucleophilic sulfur atom displaces the halide leaving group. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can facilitate this reaction by solvating the cation of the thiolate salt without strongly solvating the nucleophilic anion.

Alternatively, the C-S bond can be formed by the reaction of diphenylmethanethiol (B1345659) with a haloacetic acid derivative . In this scenario, diphenylmethanethiol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the more nucleophilic diphenylmethanethiolate anion. This anion then undergoes an SN2 reaction with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent substitution.

Carboxylic Acid Functionalization Techniques

The carboxylic acid moiety of this compound can be introduced through various functionalization techniques. A common and efficient method is the hydrolysis of a corresponding ester or nitrile precursor .

For instance, the reaction of diphenylmethanethiol with an ester of a haloacetic acid, such as ethyl chloroacetate, yields the corresponding ester of this compound. This ester can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of sodium hydroxide or potassium hydroxide followed by acidification, is often preferred for its high efficiency.

Similarly, a nitrile precursor can be synthesized and subsequently hydrolyzed. The reaction of a diphenylmethyl halide with a salt of mercaptoacetonitrile (B8634862) would yield the corresponding nitrile. This nitrile can then be hydrolyzed to the carboxylic acid using strong acidic or basic conditions, often requiring elevated temperatures.

The following table summarizes some classical synthetic approaches:

| Route | Starting Material 1 | Starting Material 2 | Key Reagents | Key Intermediate |

| A | Diphenylmethyl chloride | Sodium thioglycolate | Polar aprotic solvent (e.g., DMF) | - |

| B | Diphenylmethanethiol | Chloroacetic acid | Base (e.g., NaOH) | Diphenylmethanethiolate |

| C | Diphenylmethyl bromide | Ethyl chloroacetate | Base (e.g., NaOEt) | Ethyl diphenyl(sulfanyl)acetate |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic efforts focus on developing more efficient, safer, and environmentally benign methods for the preparation of organic compounds. atiner.grresearchgate.net

Catalytic Strategies for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound. Phase-transfer catalysis (PTC) is a particularly attractive strategy for the S-alkylation reaction. In a PTC system, a quaternary ammonium (B1175870) salt or a crown ether is used to transport the thiolate anion from the aqueous phase to the organic phase, where it can react with the diphenylmethyl halide. This technique can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents.

Metal-catalyzed cross-coupling reactions also offer a powerful tool for C-S bond formation. While more commonly used for aryl-sulfur bonds, certain palladium or copper-based catalytic systems could potentially be adapted for the coupling of a diphenylmethyl derivative with a sulfur nucleophile. These methods often proceed with high yields and functional group tolerance.

Stereoselective Synthesis Methodologies

If the diphenylmethyl group is asymmetrically substituted, or if chirality is introduced at the alpha-carbon of the acetic acid moiety, the stereoselective synthesis of this compound becomes a relevant challenge. While specific literature on the stereoselective synthesis of this particular compound is limited, established methodologies can be proposed.

The use of a chiral auxiliary attached to the acetic acid moiety could be a viable strategy. The chiral auxiliary would control the stereochemical outcome of the C-S bond formation step, and could then be removed to yield the enantiomerically enriched product.

Alternatively, a chiral catalyst , such as a chiral phase-transfer catalyst or a chiral metal complex, could be employed to induce stereoselectivity in the S-alkylation reaction. The development of such a catalytic system would represent a significant advancement in the synthesis of chiral sulfur-containing compounds.

The following table outlines potential novel and green synthetic approaches:

| Approach | Strategy | Key Reagents/Catalysts | Advantages |

| Catalytic | Phase-Transfer Catalysis | Quaternary ammonium salt, K2CO3, Toluene (B28343)/Water | Milder conditions, faster reactions, reduced organic solvent usage |

| Catalytic | Metal-Catalyzed Coupling | Palladium or Copper catalyst, Ligand, Base | High yields, functional group tolerance |

| Stereoselective | Chiral Auxiliary | Evans auxiliary, Base | Control of stereochemistry |

| Stereoselective | Chiral Catalyst | Chiral phase-transfer catalyst | Enantioselective C-S bond formation |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. youtube.comvapourtec.com Although direct applications of flow chemistry for the synthesis of this compound are not prominently documented, methodologies developed for related aryl-substituted and thio-containing carboxylic acids can be adapted.

A plausible flow chemistry approach for the synthesis of this compound could involve the reaction of a diphenylmethylthiol precursor with a suitable carboxylating agent within a microreactor or a packed-bed reactor. The precise control over stoichiometry, residence time, and temperature afforded by flow systems would be instrumental in optimizing the reaction yield and minimizing byproduct formation.

One conceptual flow synthesis could be a multi-step process. For instance, the generation of a reactive intermediate, such as a diphenylmethyl organometallic species, could be performed in a first reactor, immediately followed by its reaction with a carboxylating agent like carbon dioxide in a subsequent reactor. This telescoping of reactions in a continuous flow setup avoids the isolation of potentially unstable intermediates. nih.gov

Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis

| Parameter | Value | Rationale |

| Reactor Type | Packed-bed reactor with a supported base | To facilitate the deprotonation of a precursor. |

| Reactant 1 | Diphenylmethanethiol | A logical precursor containing the diphenylmethyl and sulfanyl (B85325) moieties. |

| Reactant 2 | Pressurized CO₂ or a chloroformate derivative | For the introduction of the carboxylic acid group. |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Common solvents for organometallic reactions. |

| Temperature | -20 to 25 °C | To control the reactivity of the organometallic intermediate. |

| Residence Time | 5 - 20 minutes | To ensure complete reaction based on kinetic studies of similar reactions. youtube.com |

| Pressure | 5 - 10 bar | To maintain CO₂ in the liquid phase and enhance reaction rates. |

This table presents a hypothetical set of parameters based on general principles of flow chemistry and reactions of similar compounds. Actual conditions would require experimental optimization.

Purification and Isolation Techniques for Research Scale

The effective purification and isolation of the target compound are paramount to obtaining a high-purity sample for further research. For a research-scale batch of this compound, a combination of techniques would likely be employed.

Initial Work-up:

Following the synthesis, a standard aqueous work-up would be necessary to remove inorganic salts and highly polar impurities. This typically involves partitioning the reaction mixture between an organic solvent and water. Given that this compound is a carboxylic acid, its solubility will be pH-dependent. Extraction with a basic aqueous solution (e.g., sodium bicarbonate) would transfer the carboxylate salt into the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer would precipitate the desired carboxylic acid. lookchem.comorgsyn.org

Chromatographic Purification:

For the removal of closely related organic impurities, column chromatography is a powerful tool.

Silica (B1680970) Gel Chromatography: Normal-phase chromatography using a silica gel stationary phase is a common method for purifying organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating this compound from less polar impurities. The acidic nature of the compound suggests that the addition of a small amount of acetic or formic acid to the eluent can improve peak shape and prevent tailing.

Ion-Exchange Chromatography: This technique is particularly well-suited for the purification of ionizable compounds like carboxylic acids. nih.gov An anion-exchange resin would bind the deprotonated carboxylate of this compound. After washing the resin to remove neutral and cationic impurities, the pure carboxylic acid can be eluted by changing the pH or by using a buffer with a higher ionic strength.

Recrystallization:

Recrystallization is a final purification step to obtain a highly crystalline and pure product. The choice of solvent is crucial and is determined by the solubility profile of the compound. youtube.com The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a compound like this compound, a range of solvents could be screened.

Table 2: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Expected Solubility Profile | Rationale |

| Toluene | Low solubility at room temperature, good solubility when hot. | The aromatic nature of toluene is compatible with the diphenyl moiety. |

| Ethanol/Water | Good solubility in ethanol, poor in water. A mixture can be optimized. | The polarity can be fine-tuned to achieve optimal recrystallization. orgsyn.org |

| Acetic Acid/Water | Good solubility in acetic acid. | Often used for recrystallizing aromatic carboxylic acids. |

| Heptane/Ethyl Acetate | A non-polar/polar solvent mixture. | Allows for fine control over the crystallization process. |

This table provides potential solvent systems for the recrystallization of this compound based on the properties of similar compounds. Experimental screening is necessary to determine the optimal conditions.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the molecule's reactivity, primarily undergoing nucleophilic acyl substitution. Direct substitution is often challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, reaction pathways typically involve the activation of the carboxyl group to enhance its reactivity. libretexts.org

Key reactions include:

Esterification: In the presence of an alcohol and a strong acid catalyst (like H₂SO₄), Diphenyl(sulfanyl)acetic acid can be converted to its corresponding ester. This reaction, known as Fischer esterification, proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org The reaction is reversible, with an equilibrium constant typically close to one. libretexts.org

Amide Formation: The direct reaction with an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.orgkhanacademy.org This can be overcome by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water, or more commonly, by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. libretexts.orgkhanacademy.org

Acid Chloride Synthesis: The hydroxyl group can be replaced by a chlorine atom to form a highly reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂). khanacademy.orgsydney.edu.au The mechanism involves the conversion of the -OH group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion yields the acyl chloride, with the byproducts SO₂ and HCl being gases, which drives the reaction to completion. khanacademy.org

Table 1: Common Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product | Mechanism Highlights |

| Fischer Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester | Acid-catalyzed nucleophilic acyl substitution. libretexts.org |

| Amide Formation | Amine (R'-NH₂), DCC | Amide | Activation with DCC to form a better leaving group. khanacademy.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Conversion of -OH to a chlorosulfite leaving group. libretexts.org |

Transformations Involving the Sulfanyl (B85325) Group

The divalent sulfur atom in the sulfanyl (thioether) group is a key reactive site, characterized by its nucleophilicity and its ability to exist in multiple oxidation states. libretexts.org

The oxidation of the sulfide (B99878) is one of the most significant transformations, yielding sulfoxides and subsequently sulfones. This process is a common and vital reaction in organic synthesis. researchgate.net

Sulfoxide (B87167) Formation: Selective oxidation of the sulfide to a sulfoxide is a common objective. Hydrogen peroxide (H₂O₂) is a frequently used "green" oxidant. nih.gov The reaction is often performed in solvents like glacial acetic acid, which can promote the reaction while minimizing over-oxidation. nih.gov Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of the sulfone. acsgcipr.orgwikipedia.org

Sulfone Formation: Further oxidation of the sulfoxide yields the corresponding sulfone. Using stronger oxidizing conditions or an excess of the oxidizing agent will favor sulfone formation. wikipedia.org For example, the oxidation of sulfides with H₂O₂ can be directed towards sulfones by using specific catalysts like niobium carbide. organic-chemistry.org The reactivity order for sulfide oxidation is generally dialkyl > dibenzyl > diphenyl sulfides, reflecting their relative nucleophilicity.

The oxidation of diphenyl sulfide, a closely related structure, has been studied extensively. It can be oxidized to diphenyl sulfoxide and then to diphenyl sulfone using various catalytic systems, including hydrogen peroxide with TiO₂. wikipedia.orgacs.org

Table 2: Oxidation States of the Sulfanyl Group

| Functional Group | Oxidation State of Sulfur | Typical Oxidant | Notes |

| Sulfide (Thioether) | -2 | - | Starting material. |

| Sulfoxide | 0 | H₂O₂, Periodic acid | Controlled oxidation required to avoid sulfone formation. nih.govwikipedia.orgorganic-chemistry.org |

| Sulfone | +2 | Excess H₂O₂, KMnO₄ | Thermodynamically stable end-product of oxidation. researchgate.net |

The sulfur atom in this compound exhibits dual reactivity.

Nucleophilic Reactivity: The sulfur atom in a sulfide is significantly more nucleophilic than the oxygen atom in an ether. libretexts.org This allows it to readily react with electrophiles. For example, it can attack alkyl halides in an Sₙ2 reaction to form ternary sulfonium (B1226848) salts. libretexts.org Hydrosulfide (HS⁻), a simple sulfur nucleophile, demonstrates this reactivity by attacking electrophiles like PPh₂Cl. nih.gov

Electrophilic Reactivity: While the sulfide sulfur is nucleophilic, upon activation or oxidation, it can become electrophilic. For instance, in the Pummerer reaction, a sulfoxide is activated by an electrophile (like an acid anhydride), making the sulfur atom susceptible to nucleophilic attack. acs.org Similarly, reactive sulfur species like SNO⁻ can be attacked at the sulfur atom by nucleophiles. nih.gov

Reactivity of the Diphenyl Substructure

The two phenyl rings on the α-carbon are subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity (the position of substitution) are dictated by the nature of the substituent already on the ring. youtube.com

The –CH(COOH)SPh group as a whole influences the reactivity of the attached phenyl ring. The sulfanyl (-S-) portion contains lone pairs on the sulfur, which can be donated into the ring via resonance. This effect stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack is at the ortho or para positions. youtube.com Therefore, the sulfanyl group is an ortho, para-director.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of Br or Cl using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). masterorganicchemistry.comyoutube.com

Studies of Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of this compound is key to elucidating its reaction mechanisms.

Reaction Intermediates: These are species that exist in a local energy minimum along the reaction coordinate. masterorganicchemistry.com They have a finite, albeit often short, lifetime and can sometimes be detected or trapped. In the reactions of this compound, several intermediates are postulated:

Tetrahedral Intermediate: Formed during nucleophilic acyl substitution reactions of the carboxylic acid, such as Fischer esterification. libretexts.org

Arenium Ion (Sigma Complex): A resonance-stabilized carbocation formed when an electrophile attacks one of the phenyl rings during EAS. youtube.com

O-Acylisourea: A highly reactive intermediate formed when the carboxylic acid reacts with the coupling agent DCC during amide synthesis. khanacademy.org

Transition States: A transition state is the configuration of highest potential energy along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. masterorganicchemistry.comwikipedia.org It is an unstable, fleeting arrangement of atoms that cannot be isolated. masterorganicchemistry.com Transition state theory (TST) provides a framework for understanding reaction rates based on the energy of this state. numberanalytics.comwikipedia.org For a given reaction step, the structure of the transition state is thought to resemble the species (reactant or product) to which it is closer in energy, a concept formalized by the Hammond-Leffler Postulate. wikipedia.orgucla.edu For example, in a highly endergonic step like the formation of a carbocation, the transition state will be "late" and closely resemble the high-energy carbocation product. ucla.edu Conversely, a highly exothermic step will have an "early" transition state that resembles the reactants. wikipedia.org

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of the chemical reactions of this compound is governed by both kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control: Kinetically controlled reactions favor the product that is formed fastest (i.e., via the lowest activation energy), while thermodynamically controlled reactions favor the most stable product. The oxidation of the sulfanyl group is a classic example. The formation of the sulfoxide is often faster (kinetic product), but the sulfone is the more thermodynamically stable product. acs.org Therefore, to isolate the sulfoxide, reaction conditions must be carefully managed to prevent further oxidation.

Kinetic Studies: The rate of a reaction is determined by the activation energy. For sulfide oxidation, the kinetics can be slow despite being thermodynamically favorable, often necessitating catalysis. harvard.edunih.gov Kinetic studies on the reaction of disulfides with hydrogen sulfide have shown them to be multi-step processes with relatively fast rate constants for the initial nucleophilic attack. nih.gov The Hammond-Leffler postulate provides a qualitative link between kinetics and thermodynamics, suggesting that factors stabilizing a product or intermediate will also stabilize the transition state leading to it, thus increasing the reaction rate. byjus.comacs.org

Derivatization and Analog Design in Medicinal Chemistry and Materials Science Research

Ester and Amide Derivatives: Synthesis and Conformational Analysis

The carboxylic acid group of diphenyl(sulfanyl)acetic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell membrane permeability.

Synthesis The synthesis of ester and amide derivatives of this compound follows established organic chemistry protocols. organic-chemistry.org Esters are typically prepared through Fischer esterification with an alcohol under acidic catalysis or by reacting the carboxylate salt with an alkyl halide. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the carboxylic acid and an alcohol.

Amide synthesis is often more complex and requires specific coupling reagents to form the peptide bond efficiently and minimize side reactions. researchgate.net Common methods involve activating the carboxylic acid, for instance, by converting it into an acyl chloride, which then readily reacts with a primary or secondary amine. organic-chemistry.org Alternatively, a wide array of modern coupling agents can be used for direct amidation from the carboxylic acid and amine. researchgate.net A specialized protocol using diphenyl carbonate has also been shown to be effective for creating amide bonds. researchgate.net

Interactive Table 1: Synthetic Methods for Ester and Amide Derivatives

| Derivative Type | Reaction Name | Reagents & Conditions | Purpose |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Simple, atom-economical method for non-sensitive substrates. |

| Ester | Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Mild conditions suitable for a variety of functional groups. |

| Amide | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Amine (R-NH₂) | Highly reactive intermediate ensures high yield of amide. |

| Amide | Peptide Coupling | Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) | Mild conditions, preserves stereochemistry, wide substrate scope. researchgate.net |

| Amide | Diphenyl Carbonate Mediation | Amine (R-NH₂), Diphenyl Carbonate | A specific method for facilitating amidation. researchgate.net |

Conformational Analysis The biological activity and material properties of this compound derivatives are heavily influenced by their three-dimensional shape or conformation. Key conformational features include the orientation of the carboxylic acid group and the spatial arrangement of the phenyl rings.

The carboxyl group itself can exist in two main planar conformations: syn and anti, referring to the dihedral angle of the O=C-O-H bond. nih.govchemrxiv.org Quantum mechanics and molecular dynamics studies on simple carboxylic acids like acetic acid show that while the syn conformation is significantly more stable in the gas phase, the energy difference in an aqueous solution is much smaller. chemrxiv.org In some solvent environments, the anti conformation can be populated, which could be critical for receptor binding or intermolecular interactions. chemrxiv.org

For larger structures like this compound, the conformation of the side chain relative to the aromatic rings is also crucial. Analogous to studies on phenoxyacetic acid derivatives, the side chain can adopt orientations described as synclinal (gauche) or antiperiplanar (trans) with respect to the phenyl-sulfur bond. researchgate.net The flexibility of the sulfide (B99878) linker allows the two phenyl rings to rotate, leading to a variety of low-energy conformations that can influence how the molecule fits into a binding pocket or assembles in a material.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in drug design used to modify a lead compound's physicochemical properties—such as pKa, lipophilicity, and metabolic stability—while retaining or improving its biological activity. ajptr.com For this compound, bioisosteric replacements can be considered for the carboxylic acid group, the phenyl rings, and the sulfide linker.

Carboxylic Acid Bioisosteres The carboxylic acid group is often a liability in drug candidates due to its ionization at physiological pH, which can limit oral bioavailability and cell permeability. A variety of functional groups can serve as bioisosteres. drughunter.comcambridgemedchemconsulting.com Sulfonamides, for example, are weaker acids than carboxylic acids (pKa ~9–10 vs. 4–5) and can offer improved membrane permeability. drughunter.com Acidic five-membered heterocycles are another common replacement. Tetrazoles have a pKa similar to carboxylic acids but can offer different interaction patterns and metabolic profiles. Other heterocycles like 5-oxo-1,2,4-oxadiazoles are more lipophilic than tetrazoles, which can enhance oral absorption. drughunter.com

Other Bioisosteric Modifications Beyond the acid group, other parts of the molecule can be modified. The phenyl rings can be substituted with electron-withdrawing or electron-donating groups to fine-tune electronic properties and binding interactions. Replacing a phenyl ring with a heterocycle like pyridine (B92270) or thiophene (B33073) is another common tactic to alter solubility and hydrogen bonding potential. cambridgemedchemconsulting.com The strategic replacement of hydrogen with fluorine is a well-established method to block metabolic oxidation and influence binding affinity through unique electronic effects. nih.gov The sulfide linker itself can be replaced with an ether (-O-), sulfoxide (B87167) (-SO-), or sulfone (-SO₂-) to change the geometry and polarity of the molecule's core.

Interactive Table 2: Bioisosteric Replacements for this compound

| Original Group | Bioisostere | Rationale for Replacement | Potential Effects |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity (pKa ~4.5-5), metabolically stable. drughunter.com | Improved metabolic stability, altered binding interactions. |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) | Weaker acid (pKa ~9-10), increased lipophilicity. drughunter.com | Enhanced membrane permeability, reduced ionization. |

| Carboxylic Acid (-COOH) | 1,2,4-Oxadiazol-5(4H)-one | Acidic heterocycle, more lipophilic than tetrazole. drughunter.com | Improved oral bioavailability while maintaining acidic character. |

| Phenyl Ring (-C₆H₅) | Pyridyl Ring | Introduces hydrogen bond acceptor, alters solubility. cambridgemedchemconsulting.com | Enhanced solubility, potential for new binding interactions. |

| Hydrogen (-H) | Fluorine (-F) | Blocks metabolic sites, alters electronics (electron-withdrawing). nih.gov | Increased metabolic stability, enhanced binding potency. |

| Sulfide (-S-) | Sulfone (-SO₂-) | Increases polarity, introduces hydrogen bond acceptors. | Altered solubility and molecular geometry. |

Conjugation Strategies for Probes and Advanced Materials

The this compound scaffold can be incorporated into larger systems to create functional probes and advanced materials. The carboxylic acid provides a convenient attachment point for conjugation to other molecules, such as fluorophores, polymers, or solid supports. The most common conjugation method is the formation of a stable amide bond by reacting the activated carboxylic acid with an amine-functionalized molecule.

This strategy can be used to develop fluorescent probes for biological imaging. For example, by conjugating this compound to a molecule known to exhibit aggregation-induced emission (AIE), a new probe could be synthesized. AIE-active molecules, such as those based on tetraphenylethylene (B103901) (TPE), are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov The bulky diphenyl groups of the parent acid might contribute to the AIE effect by restricting intramolecular rotation in the aggregated state, a key mechanism for activating fluorescence. nih.gov Such probes could have applications in cell labeling and sensing. nih.gov

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. nih.gov For this compound, an SAR study would involve synthesizing a library of analogs and evaluating how systematic structural changes affect a specific biological activity.

Key modifications would include:

Aryl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the two phenyl rings to probe the electronic and steric requirements of the binding site. SAR studies on other aryl acetic acid derivatives have shown that electron-withdrawing groups can be favorable for potency. nih.gov

Linker Modification: Varying the linker between the aryl rings (e.g., replacing sulfur with oxygen, selenium, or converting it to a sulfoxide or sulfone) would reveal the importance of the linker's angle, flexibility, and polarity.

Acid Chain Modification: Altering the length of the acetic acid chain or introducing substituents on the alpha-carbon could impact both potency and metabolic stability.

The findings from such a study can be compiled into an SAR table to guide the design of next-generation compounds with improved properties. For instance, an SAR study on caffeic acid phenethyl ester (CAPE) analogs revealed that modifying the linker and aryl moieties significantly impacted their inhibitory activity against the 5-lipoxygenase enzyme. nih.gov

Interactive Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

| Modification Site | Analog Structure Example | Predicted Impact on Activity | Rationale based on General Principles |

|---|---|---|---|

| Phenyl Ring | 4,4'-Dichloro-diphenyl(sulfanyl)acetic acid | Potentially Increased Potency | Electron-withdrawing groups can enhance binding affinity. nih.gov |

| Phenyl Ring | 4-Methoxy-diphenyl(sulfanyl)acetic acid | Potentially Decreased Potency | Electron-donating groups may be disfavored. nih.gov |

| Sulfide Linker | Diphenyl(sulfonyl)acetic acid (Sulfone) | Altered Activity/Selectivity | Changes molecular geometry and polarity; adds H-bond acceptors. |

| Acetic Acid Chain | 2-(Diphenyl(sulfanyl))propanoic acid | Potentially Increased Potency | Alpha-methylation can introduce a conformational bias. nih.gov |

| Carboxylic Acid | Methyl diphenyl(sulfanyl)acetate (Ester) | Inactive (Prodrug) | Ester may require hydrolysis to the active carboxylic acid form. nih.gov |

Synthesis of Sulfur-Containing Heterocycles from this compound Precursors

This compound and its derivatives can serve as valuable starting materials for the synthesis of more complex, sulfur-containing heterocyclic systems. researchgate.netnih.gov These heterocyclic scaffolds are prevalent in many biologically active compounds. nih.govnih.gov Various cyclization strategies can be envisioned to transform the linear this compound framework into rigid, polycyclic structures.

One plausible route is an intramolecular Friedel-Crafts acylation. By first converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride), subsequent treatment with a Lewis acid catalyst could induce cyclization onto one of the electron-rich phenyl rings. This would lead to the formation of a thioxanthenone core, a privileged scaffold in medicinal chemistry.

Other synthetic transformations could involve multi-component reactions or ring-closing strategies to build different types of heterocycles. For example, derivatives of the parent acid could potentially undergo cyclization reactions to form thiophenes, benzothiazines, or other related structures, depending on the specific reagents and reaction conditions employed. organic-chemistry.org The synthesis of sulfur-containing heterocycles is an active area of research due to their wide range of applications. researchgate.netdntb.gov.ua

Interactive Table 4: Potential Heterocycles from this compound | Target Heterocycle | Proposed Synthetic Strategy | Key Reagents | |---|---|---|---| | Thioxanthenone | Intramolecular Friedel-Crafts Acylation | 1. SOCl₂ or (COCl)₂ 2. AlCl₃ or PPA | | Dihydrodibenzothiophene | Reductive Cyclization | Strong acid (e.g., P₂O₅/methanesulfonic acid) | | Benzothiazine derivative | Multi-step sequence involving ring functionalization and cyclization | Various, depending on specific target |

Applications in Advanced Organic Synthesis

Use as a Chiral Auxiliary or Ligand Precursor

The application of Diphenyl(sulfanyl)acetic acid as a chiral auxiliary or as a precursor for chiral ligands is not extensively reported in scientific literature. In principle, the presence of a stereogenic center, if the molecule is resolved into its enantiomers, could allow it to function as a chiral auxiliary. Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. They are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed.

While direct evidence for this compound is lacking, the broader class of sulfur-containing molecules has seen significant use in this context. For instance, chiral sulfoxides have been employed as effective chiral auxiliaries in a range of stereoselective transformations. The development of new chiral ligands is also an active area of research, with a focus on structures that can effectively coordinate with metal centers and create a chiral environment for catalysis. The potential of this compound in this area remains a topic for future investigation.

Role as a Building Block in Complex Molecular Architectures

One of the most significant and well-documented applications of this compound is its role as a key intermediate in the synthesis of complex pharmaceutical compounds. Specifically, its isomer, 2-[(diphenylmethyl)thio]acetic acid, is a crucial building block in the production of Modafinil. synzeal.comsciencemadness.orggoogle.com Modafinil is a wakefulness-promoting agent used for the treatment of narcolepsy and other sleep disorders.

The synthesis of Modafinil involves the conversion of 2-[(diphenylmethyl)thio]acetic acid into its corresponding amide, 2-[(diphenylmethyl)thio]acetamide (B130414). This amide is then oxidized to produce Modafinil, which is 2-[(diphenylmethyl)sulfinyl]acetamide. sciencemadness.org The diphenylmethylthioacetic acid scaffold provides the necessary carbon and sulfur backbone for the final drug molecule.

The general synthetic route can be summarized as follows:

Reaction of diphenylmethanethiol (B1345659) with a haloacetic acid derivative (e.g., chloroacetic acid) to form 2-[(diphenylmethyl)thio]acetic acid. sciencemadness.org

Conversion of the carboxylic acid to the corresponding amide, 2-[(diphenylmethyl)thio]acetamide. This can be achieved through various methods, such as reaction with an activating agent followed by ammonia, or by forming an ester which is then reacted with ammonia. google.com

Oxidation of the sulfide (B99878) in 2-[(diphenylmethyl)thio]acetamide to a sulfoxide (B87167) to yield Modafinil. sciencemadness.org

This application highlights the importance of this compound derivatives as versatile intermediates in medicinal chemistry, enabling the construction of complex and biologically active molecules.

Table 1: Key Intermediates in the Synthesis of Modafinil

| Compound Name | Chemical Structure | Role in Synthesis |

| 2-[(Diphenylmethyl)thio]acetic acid | C₁₅H₁₄O₂S | Starting material/building block synzeal.comsciencemadness.org |

| 2-[(Diphenylmethyl)thio]acetamide | C₁₅H₁₅NOS | Intermediate amide sciencemadness.orggoogle.com |

| Modafinil | C₁₅H₁₅NO₂S | Final active pharmaceutical ingredient |

Catalytic Applications or Precursors to Catalysts

There is limited specific information in the scientific literature regarding the direct catalytic applications of this compound or its use as a precursor to catalysts. In the broader context of organic synthesis, related diphenyl-containing compounds have been investigated for their catalytic properties. For example, the catalytic and photocatalytic oxidation of diphenyl sulfide has been studied, though this does not directly involve this compound. nih.govnih.gov

The potential for this compound to act as a ligand for a metal catalyst exists, particularly if the sulfur atom and the carboxylate group can coordinate to a metal center. However, dedicated research into this specific application is not apparent from available sources. The development of new catalysts is a constantly evolving field, and the utility of this compound as a catalyst or catalyst precursor remains an open area for exploration.

Reagent in Specific Organic Transformations

Beyond its role as a building block for pharmaceuticals like Modafinil, the use of this compound as a reagent in other specific organic transformations is not widely documented. In principle, the functional groups present in the molecule—a carboxylic acid and a sulfide—allow for a variety of chemical reactions. The carboxylic acid can undergo esterification, amidation, and reduction, while the sulfide can be oxidized to a sulfoxide or a sulfone. sciencehub.eg

For instance, the synthesis of 2-(benzhydrylthio)acetamide from 2-[(diphenylmethyl)thio]acetic acid is a specific transformation that highlights its reactivity. sciencemadness.org This reaction is a key step in the synthesis of Modafinil. The conditions for this transformation, such as the use of an alcohol in the presence of an acid catalyst to form an ester intermediate, followed by reaction with ammonia, have been described in the patent literature. google.com

While the broader class of α-sulfanyl carboxylic acids participates in various organic reactions, specific and unique applications of this compound as a reagent are not prominently featured in the reviewed literature.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of diphenyl(sulfanyl)acetic acid is fundamentally governed by the interplay of the two phenyl rings, the sulfur atom (sulfanyl group), and the carboxylic acid moiety. Density Functional Theory (DFT) calculations are a powerful tool to elucidate these characteristics.

Molecular Orbitals and Charge Distribution: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity and electronic properties. In analogous aromatic carboxylic acids, the HOMO is typically localized on the aromatic rings and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxylic acid group, highlighting its potential as an electron acceptor. The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and its electronic absorption properties.

Conformation Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily due to the rotation around several single bonds: the C-S bonds, the C-C bond connecting the diphenylmethyl group to the carboxylic acid, and the C-O bond within the carboxylic acid. Understanding the potential energy surface (PES) associated with these rotations is crucial for identifying the most stable conformers and the energy barriers between them.

Computational studies on similar molecules, such as thioacetic acid, have revealed the existence of different conformers, for instance, syn and anti forms, with distinct energies. For this compound, the rotation of the two phenyl rings relative to each other and to the rest of the molecule will lead to a complex PES with multiple local minima. The steric hindrance between the bulky phenyl groups will play a significant role in determining the preferred conformations, likely favoring staggered arrangements to minimize steric clash.

The orientation of the carboxylic acid group also contributes to the conformational landscape. The relative orientation of the C=O and O-H bonds can lead to different conformers with varying stabilities, influenced by intramolecular hydrogen bonding possibilities. Identifying the global minimum energy structure is essential as it represents the most populated conformation at equilibrium and is the starting point for further reactivity and interaction studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. This can include its synthesis, decomposition, or its interaction with biological targets. For instance, the synthesis of thioesters from carboxylic acids has been a subject of interest, with various proposed mechanisms that could be computationally investigated for this compound. researchgate.net

DFT calculations can be used to map the reaction pathways, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. For example, in a potential esterification reaction, computational modeling could clarify the role of catalysts and the step-by-step process of bond formation and cleavage.

Furthermore, computational studies can shed light on the acidity of the carboxylic proton (pKa). While experimental determination is standard, computational methods, particularly those incorporating explicit solvent models, can provide accurate predictions of pKa values. researchgate.net This is crucial for understanding the behavior of this compound in different chemical and biological environments.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The characteristic stretching frequencies of the C=O, O-H, C-S, and C-H bonds can be calculated and compared with experimental IR spectra to confirm the molecular structure and identify different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted NMR spectra are invaluable for assigning experimental signals and confirming the connectivity and electronic environment of the atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations can identify the electronic transitions responsible for the absorption bands, typically π-π* transitions within the phenyl rings and n-π* transitions involving the carbonyl group and the sulfur atom.

The table below presents hypothetical calculated vibrational frequencies for key functional groups in this compound, based on typical ranges observed for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1720-1700 |

| C-S (Sulfanyl) | Stretching | 710-570 |

| C-H (Aromatic) | Stretching | 3100-3000 |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in different environments, particularly in solution. nih.govyoutube.com By simulating the movement of the solute and solvent molecules over time, MD can reveal crucial information about solvation, intermolecular interactions, and conformational dynamics.

Solvent Effects: The choice of solvent can significantly influence the conformation and reactivity of this compound. MD simulations can model the explicit interactions between the solute and solvent molecules, such as hydrogen bonding between the carboxylic acid group and protic solvents like water. The simulations can also calculate properties like the solvent accessible surface area (SASA), which provides insights into the molecule's exposure to the solvent.

Intermolecular Interactions: MD simulations are particularly powerful for studying the interaction of this compound with other molecules, such as biological macromolecules. These simulations can predict the binding mode and affinity of the molecule to a receptor's active site, which is a cornerstone of computer-aided drug design. The simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Rational Design of Derivatives using Computational Tools

The insights gained from theoretical and computational studies can be leveraged for the rational design of novel derivatives of this compound with tailored properties. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent molecule and calculating the effect of these modifications on its electronic properties, conformation, and interaction with a target, a quantitative structure-activity relationship (QSAR) can be established. This allows for the prediction of the activity of new, unsynthesized derivatives.

Bioisosteric Replacement: Computational methods can guide the replacement of the carboxylic acid group with other functional groups (bioisosteres) that may improve pharmacokinetic properties while retaining or enhancing biological activity. researchgate.net For example, tetrazoles are common bioisosteres for carboxylic acids, and their electronic and steric properties can be computationally evaluated to assess their suitability as replacements.

The table below outlines potential modifications to the this compound scaffold and the predicted impact on its properties, which can be explored through computational design.

| Modification | Predicted Impact |

| Substitution on Phenyl Rings | Modulate electronic properties (HOMO/LUMO energies), solubility, and steric interactions. |

| Replacement of Sulfanyl (B85325) Group | Alter bond angles, flexibility, and electronic character. |

| Esterification of Carboxylic Acid | Increase lipophilicity, alter hydrogen bonding capacity. |

| Bioisosteric replacement of Carboxylic Acid | Improve metabolic stability and membrane permeability. |

By integrating these diverse computational approaches, a comprehensive understanding of this compound can be achieved, paving the way for its targeted application and the development of new functional molecules.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic compounds like Diphenyl(sulfanyl)acetic acid. Unlike unit mass resolution instruments, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its precise mass. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of a compound's identity.

For this compound (C₁₅H₁₄O₂S), HRMS would be used to verify its molecular formula by measuring the mass of its molecular ion with high precision (typically to four or five decimal places). The theoretical exact mass of the neutral molecule is 258.07145 g/mol . In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. These methods typically generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₅H₁₄O₂S⁺ | 258.07145 |

| [M+H]⁺ | C₁₅H₁₅O₂S⁺ | 259.07928 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. conicet.gov.aralpaipars.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, ¹H and ¹³C NMR are fundamental for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The two phenyl groups would produce a complex multiplet pattern in the aromatic region (typically δ 7.2-7.5 ppm). A key singlet would correspond to the methine proton (CH) of the diphenylmethyl group, and another singlet for the methylene (B1212753) protons (CH₂) of the acetic acid moiety. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), although its observation can depend on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data. It would show a signal for the carbonyl carbon around 170-180 ppm. The aromatic carbons would appear in the 125-140 ppm range, while the methine and methylene carbons would have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds like (phenylthio)acetic acid and diphenylacetic acid. | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Carboxyl | ~11.0 | Broad Singlet | -COOH | | Aromatic | ~7.3 | Multiplet | -C₆H₅ | | Methine | ~5.5 | Singlet | -S-CH (Ph)₂ | | Methylene | ~3.4 | Singlet | -CH₂ -COOH | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl | ~175 | C =O | | Aromatic (Quaternary) | ~140 | -C -(Ph) | | Aromatic (CH) | ~127-129 | -C H- | | Methine | ~55 | -S-C H(Ph)₂ | | Methylene | ~36 | -CH₂ -COOH |

Multi-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the correlation between scalar-coupled protons. For this compound, this would primarily confirm the coupling within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would be crucial to definitively link the predicted proton signals for the methine and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC experiment should show a correlation from the methine proton to the carbons of the phenyl rings and to the methylene carbon, providing clear evidence for the diphenylmethylthio fragment. It would also show correlations from the methylene protons to the carbonyl carbon, confirming the acetic acid moiety.

Solid-State NMR Applications

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures, potentially affecting its physical properties. While solution NMR averages out anisotropic interactions, SSNMR measures them, providing insights into the local environment and intermolecular interactions within the solid material. nih.gov

For this compound, SSNMR could be used to:

Identify and characterize different polymorphic forms.

Study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which typically form dimers in the solid state.

Provide information on molecular conformation and dynamics in the solid state.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solids. ¹³C CP/MAS would provide distinct signals for each chemically inequivalent carbon in the crystal's unit cell, allowing for the differentiation of polymorphs.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular fingerprint and provide valuable information about the functional groups present.

For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be expected around 1700 cm⁻¹. nih.gov The presence of the phenyl groups would give rise to characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. nih.gov The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹). iosrjournals.org

Raman spectroscopy would provide complementary information. The C=C stretching bands of the phenyl rings and the symmetric C-S stretching band are often stronger in the Raman spectrum compared to the IR spectrum. The C=O stretch is also readily observable. The O-H stretching vibration, however, is typically very weak in Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on data from related compounds like (phenylthio)acetic acid and other carboxylic acids. nih.govniscpr.res.inresearchgate.netchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | IR | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman | Medium |

| C=O stretch | ~1700 | IR, Raman | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | IR, Raman | Medium to Strong |

| C-O stretch | 1210 - 1320 | IR | Strong |

| O-H bend | 1395 - 1440 | IR | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.orgnih.gov This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. nih.gov

Although no crystal structure for this compound has been reported in the crystallographic databases, a successful analysis would provide invaluable information. The data would likely confirm the common structural motif for carboxylic acids: the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. Furthermore, it would reveal the precise conformation of the diphenylmethyl group, including the torsion angles describing the orientation of the two phenyl rings relative to each other and to the rest of the molecule. This information is critical for understanding steric effects and potential intermolecular interactions like C-H···π stacking. researchgate.netmdpi.com

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as X-rays are passed through it. mdpi.com The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding a detailed molecular model.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by chiral molecules. acs.orgnih.govrsc.orgrsc.org These methods are essential for determining the absolute configuration (R/S) of enantiomers and studying their conformational properties in solution.

However, if a chiral center is introduced into the molecule, chiroptical techniques become highly relevant. A pertinent example is the structurally related amino acid derivative, S-Diphenylmethyl-L-cysteine. researchgate.net This molecule contains a chiral center at the α-carbon of the cysteine residue. Its chiroptical properties would be sensitive to the absolute configuration at this center and the conformation of the molecule in solution. acs.orgnih.gov Experimental CD spectra, when compared with spectra predicted from quantum chemical calculations, can be used to unambiguously assign the stereochemistry. nih.gov This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. rsc.org

Hyphenated Techniques for Mixture Analysis and Reaction Monitoring

The application of hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, is a cornerstone of modern chemical analysis. These powerful tools are indispensable for the qualitative and quantitative analysis of complex mixtures, as well as for real-time monitoring of chemical reactions. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a high degree of selectivity and sensitivity, enabling the separation, identification, and quantification of individual components within a sample.

In the context of This compound , the use of hyphenated techniques is crucial for ensuring the purity of the final compound and for optimizing its synthesis. For instance, during the synthesis of related diphenylacetic acid derivatives, monitoring the reaction progress is essential to determine the point of complete reduction of the starting material, such as benzilic acid. While specific research detailing the use of hyphenated techniques for this compound is not extensively documented in publicly available literature, the principles of applying these methods can be extrapolated from the analysis of structurally similar compounds.

Hyphenated techniques would be employed to separate this compound from starting materials, intermediates, and potential byproducts. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound and its impurities. Given the carboxylic acid moiety, derivatization might be necessary for GC-MS analysis to increase volatility. LC-MS, however, is often suitable for directly analyzing such polar compounds.

Table 1: Illustrative LC-MS Data for a Hypothetical Mixture Analysis

| Analyte | Retention Time (min) | [M-H]⁻ (m/z) | Proposed Identity |

| 1 | 2.5 | 197.0 | Starting Material A |

| 2 | 4.8 | 243.0 | Intermediate B |

| 3 | 6.2 | 244.07 | This compound |

| 4 | 7.1 | 259.0 | Byproduct C |

This table represents a hypothetical scenario and is for illustrative purposes only.

Table 2: Illustrative Reaction Monitoring Data using a Hyphenated Technique

| Time (hours) | % Conversion of Starting Material | Relative Abundance of this compound |

| 0 | 0% | 0% |

| 1 | 35% | 30% |

| 2 | 78% | 75% |

| 3 | 95% | 93% |

| 4 | >99% | >99% |

This table represents a hypothetical reaction progress and is for illustrative purposes only.

The precise parameters for analysis, such as the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, would be optimized based on the specific chemical properties of this compound and the other components in the mixture.

Investigations into Molecular Interactions and Biochemical Pathways Mechanistic Focus

Studies on Enzyme Binding Mechanisms

The interaction of Diphenyl(sulfanyl)acetic acid with enzymes has been a subject of investigation, primarily in the context of its role as a precursor in pharmaceutical synthesis. A notable example is its enzymatic conversion in the production of the wakefulness-promoting agent, Modafinil.

Research has demonstrated the use of phenylacetone monooxygenase in the asymmetric oxidation of this compound. This enzymatic process is crucial for producing a specific stereoisomer of the downstream product, highlighting a direct and specific interaction between the enzyme and the this compound substrate. This biocatalytic approach underscores the potential for enzymes to recognize and act upon this chemical entity with high selectivity.

The metabolism of related thioacetic acid derivatives often involves cytochrome P450 (CYP) enzymes. rssing.com While direct studies on this compound are limited, it is plausible that it may also be a substrate for various CYP isoforms, which are known to metabolize a wide array of xenobiotics. rssing.com The diphenylmethyl group and the sulfur atom are potential sites for oxidative metabolism by these enzymes.

Receptor Ligand Interaction Studies

Direct receptor binding studies for this compound are not extensively documented in publicly available literature. However, significant insights can be inferred from the pharmacological profile of its primary derivative, Modafinil. Modafinil is known to interact with several key neurotransmitter systems in the brain, and its activity is often attributed to its interaction with the dopamine (B1211576) transporter (DAT) . researchgate.netnih.gov

Studies on Modafinil have shown that it binds to the dopamine transporter, thereby inhibiting the reuptake of dopamine and increasing its extracellular concentration. youtube.com This action is considered a key component of its wake-promoting effects. Given that this compound is a direct precursor to Modafinil, it is hypothesized that this structural motif may contribute to the affinity for DAT. The R-enantiomer of Modafinil, in particular, exhibits a higher affinity for the dopamine transporter, suggesting a stereoselective interaction that may have its origins in the stereochemistry of its precursors.

Beyond the dopaminergic system, Modafinil's effects are also linked to the modulation of noradrenergic, serotonergic, and GABAergic systems. nih.govunife.it While it is important to note that these are the actions of the downstream product, the shared structural backbone with this compound suggests potential, albeit unconfirmed, interactions with these receptor systems.

Modulation of Biochemical Pathways in Research Models

The influence of this compound on biochemical pathways is an area of emerging research, with current understanding largely extrapolated from studies on its derivatives. For instance, derivatives of Modafinil have been shown to possess anti-inflammatory properties by suppressing the expression of inflammation-related enzymes in cellular models. This suggests that the core structure, present in this compound, may have the potential to modulate inflammatory pathways.

The metabolism of compounds containing a thioether linkage, such as this compound, can lead to the formation of reactive metabolites that can interact with cellular pathways. The oxidation of the sulfur atom is a key metabolic step, and the resulting sulfoxide (B87167) and sulfone metabolites may have distinct biological activities.

In plant biology, related phenylacetic acid compounds are recognized as a class of auxins that play a role in various growth and developmental pathways. While structurally distinct, this highlights the potential for the acetic acid moiety, in combination with an aromatic structure, to interact with fundamental biological processes.

Role as a Mechanistic Probe in Biological Systems

Currently, there is a lack of published research demonstrating the use of this compound as a dedicated mechanistic probe in biological systems. Its primary utility has been as a synthetic intermediate in the development of therapeutic agents.

However, its structure lends itself to potential applications as a research tool. The thioether and carboxylic acid functionalities are amenable to chemical modification, which could allow for the attachment of reporter groups, such as fluorescent tags or biotin, to create probes for studying enzyme-substrate interactions or for identifying novel protein targets. The diphenylmethyl group also provides a lipophilic domain that can influence cellular uptake and distribution.

Design of Probes for Investigating Molecular Targets

The design of chemical probes based on the this compound scaffold is a promising yet underexplored area. The development of fluorescent probes, for instance, often relies on a modular design where a fluorophore is linked to a recognition element that binds to a specific target. The this compound structure could serve as such a recognition element.

For example, by attaching a fluorescent dye to the carboxylic acid group, it might be possible to create probes to visualize the distribution and activity of enzymes that metabolize this compound. Furthermore, modifications to the phenyl rings could be used to tune the probe's selectivity and photophysical properties. The synthesis of such probes would likely involve standard coupling reactions, such as amidation or esterification, at the carboxylic acid position.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Diphenyl(sulfanyl)acetic acid with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting diphenyl disulfide with bromoacetic acid under basic conditions (e.g., KOH in ethanol) yields this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol can achieve >98% purity, as validated by HPLC and melting point analysis . Optimization of reaction stoichiometry and temperature (e.g., 60–80°C) minimizes by-products like diphenyl sulfoxide.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes single-crystal growth. The SHELX suite (e.g., SHELXL-97) is widely used for structure refinement, leveraging high-resolution data (θ > 25°) to resolve sulfur-containing moieties. Hydrogen atoms are geometrically placed, and thermal displacement parameters are refined anisotropically for heavy atoms .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows distinct signals for aromatic protons (δ 7.2–7.5 ppm) and the sulfanyl-acetic acid moiety (δ 3.8–4.2 ppm for CH₂). C NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons.

- IR : Strong absorption bands at ~2550 cm⁻¹ (S-H stretch, if present) and 1700 cm⁻¹ (C=O stretch).

- MS : ESI-MS in negative mode identifies the molecular ion peak [M–H]⁻ at m/z 275.

Advanced Research Questions

Q. What mechanistic pathways explain unexpected cyclohexyl derivatives in reactions with α,β-unsaturated carbonyl compounds?

- Methodological Answer : In reactions with chalcones, a Michael addition-aldol condensation domino sequence forms cyclohexyl products. Computational modeling (DFT at B3LYP/6-31G*) reveals the sulfanyl group’s nucleophilic character, stabilizing intermediates. Experimental validation via in-situ IR and LC-MS monitors intermediate formation . Contradictions in product yield under basic vs. acidic conditions suggest pH-dependent tautomerization pathways.

Q. How does the sulfanyl group influence electronic structure, and which computational methods are suitable for modeling this effect?

- Methodological Answer : The sulfanyl group introduces hyperconjugative effects, lowering the LUMO energy of the acetic acid moiety. Gaussian-based DFT simulations (e.g., M06-2X/cc-pVTZ) with solvent correction (PCM model) predict redox behavior and nucleophilic sites. Challenges arise in modeling sulfur’s polarizability, requiring relativistic pseudopotentials for accurate electron density maps .

Q. What challenges arise in NMR analysis of this compound derivatives, and how can they be mitigated?

- Methodological Answer : Signal broadening due to slow rotation around the C-S bond complicates H NMR interpretation. Variable-temperature NMR (VT-NMR, –40°C to 60°C) resolves rotameric splitting. Dynamic NMR simulations (EXSY) quantify rotational barriers (~12–15 kcal/mol) .

Q. How is this compound applied in polymer chemistry, such as RAFT polymerization?

- Methodological Answer : Derivatives like 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid act as chain-transfer agents (CTAs) in RAFT polymerization of vinyl acetate. The carboxylic acid end-group enables post-polymerization functionalization. Kinetic studies (SEC, MALDI-TOF) confirm controlled molecular weight distribution (Đ < 1.2) and high end-group fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products